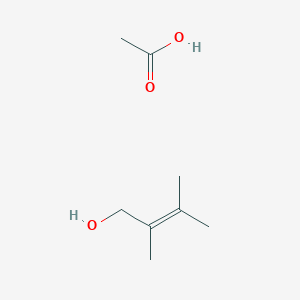
4a,4b-Dihydrophenanthrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4a,4b-Dihydrophenanthrene is a colored, unstable conjugated polyene obtained photochemically by the irradiation of the corresponding cis-1,2-diarylethylenes. It was first discovered in 1940 by Lewis et al. during the low-temperature UV irradiation of cis-stilbene . This compound is known for its unique structural properties and its role in various photochemical reactions.
Preparation Methods
4a,4b-Dihydrophenanthrene is primarily synthesized through the photochemical irradiation of cis-stilbene. The process involves the following steps:
UV Irradiation: cis-stilbene is exposed to UV light, leading to the formation of this compound.
Reaction Conditions: The reaction is typically carried out at low temperatures to stabilize the intermediate compound.
Chemical Reactions Analysis
4a,4b-Dihydrophenanthrene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form phenanthrene.
Photoconversion: This compound can revert to cis-stilbene upon exposure to light.
Common reagents used in these reactions include oxygen for oxidation and UV light for photoconversion. The major products formed are phenanthrene and cis-stilbene .
Scientific Research Applications
4a,4b-Dihydrophenanthrene has several applications in scientific research:
Chemistry: It is used to study photochemical reactions and the behavior of conjugated polyenes under UV irradiation.
Biology and Medicine: While specific applications in biology and medicine are limited, its derivatives and related compounds are often studied for their potential biological activities.
Mechanism of Action
The mechanism of action for 4a,4b-dihydrophenanthrene primarily involves photochemical reactions:
Oxidation: The oxidation process involves the formation of phenanthrene through the interaction with oxygen.
These reactions are influenced by the electronic configuration of the compound, particularly the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) .
Comparison with Similar Compounds
4a,4b-Dihydrophenanthrene can be compared with other similar compounds such as:
cis-Stilbene: The precursor to this compound, which undergoes photochemical reactions to form the compound.
Phenanthrene: The oxidation product of this compound.
Cyclopentenodihydrophenanthrene: A related compound formed through similar photochemical processes.
The uniqueness of this compound lies in its reversible photochemical behavior and its role as an intermediate in the formation of other significant compounds .
Properties
CAS No. |
13020-78-5 |
|---|---|
Molecular Formula |
C14H12 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
4a,4b-dihydrophenanthrene |
InChI |
InChI=1S/C14H12/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h1-10,13-14H |
InChI Key |
ZQNQJMXFVWUBDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C3C=CC=CC3=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


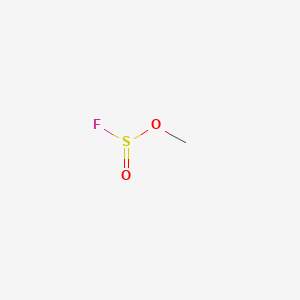

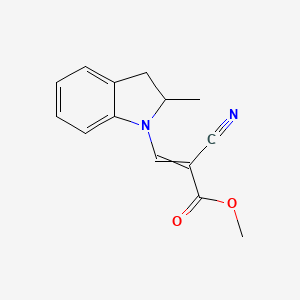
![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
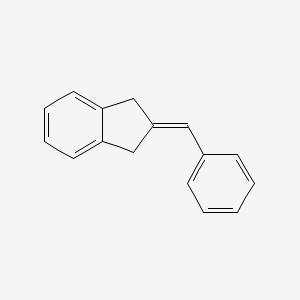

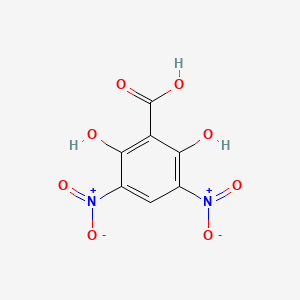
![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
![2-[Butanoyl(4-chlorophenyl)amino]ethyl butanoate](/img/structure/B14708565.png)
